N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride involves several key steps:
Formation of the Azabicyclo Structure: The azabicyclo[2.2.2]octane core is typically synthesized through a series of cyclization reactions starting from simpler precursors.
Chlorobenzamide Attachment: The 3-chlorobenzamide moiety is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt, which is achieved by treating the free base with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.
Oxidation and Reduction: While less common, the azabicyclo structure can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMSO or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the azabicyclo core .
Scientific Research Applications
N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of azabicyclo structures in various chemical reactions.
Biology: Investigated for its role in modulating nicotinic acetylcholine receptors, which are crucial for neurotransmission.
Medicine: Explored as a potential therapeutic agent for cognitive deficits in diseases like Alzheimer’s, Parkinson’s, and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals targeting nicotinic acetylcholine receptors .
Mechanism of Action
The compound exerts its effects by selectively binding to and activating the alpha7 nicotinic acetylcholine receptor (nAChRα7). This activation enhances GABAergic synaptic activity, which is crucial for cognitive functions. The compound’s ability to modulate neurotransmission makes it a promising candidate for treating cognitive deficits .
Comparison with Similar Compounds
Similar Compounds
N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide: Another selective agonist of nAChRα7 with similar properties.
1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid 4-bromophenyl ester:
Uniqueness
N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride is unique due to its high selectivity for the alpha7 nicotinic acetylcholine receptor, making it particularly effective in modulating cognitive functions without significant off-target effects .
Properties
CAS No. |
90183-15-6 |
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Molecular Formula |
C14H18Cl2N2O |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-3-chlorobenzamide;hydrochloride |
InChI |
InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-2-11(8-12)14(18)16-13-9-17-6-4-10(13)5-7-17;/h1-3,8,10,13H,4-7,9H2,(H,16,18);1H |
InChI Key |
WQGDGLUAJIWUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC(=CC=C3)Cl.Cl |
Origin of Product |
United States |
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